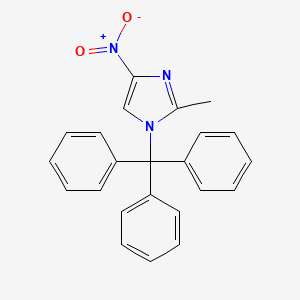
2-Methyl-4-nitro-1-(triphenylmethyl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-nitro-1-(triphenylmethyl)-1H-imidazole is a synthetic organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure, which makes them significant in various chemical and biological processes. This particular compound is characterized by the presence of a methyl group at the 2-position, a nitro group at the 4-position, and a triphenylmethyl group at the 1-position of the imidazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-nitro-1-(triphenylmethyl)-1H-imidazole typically involves multi-step organic reactions. One common method includes the nitration of 2-methylimidazole to introduce the nitro group at the 4-position. This is followed by the protection of the nitrogen atom at the 1-position with a triphenylmethyl group. The reaction conditions often involve the use of strong acids like nitric acid for nitration and triphenylmethyl chloride for the protection step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. The purification process may include recrystallization and chromatography techniques to ensure the desired purity and quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-4-nitro-1-(triphenylmethyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The triphenylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or lithium aluminum hydride.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 2-methyl-4-amino-1-(triphenylmethyl)-1H-imidazole.
Substitution: Formation of various substituted imidazole derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
2-Methyl-4-nitro-1-(triphenylmethyl)-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Methyl-4-nitro-1-(triphenylmethyl)-1H-imidazole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects. The triphenylmethyl group provides steric hindrance, which can influence the compound’s binding affinity and specificity towards its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-4-nitro-1H-imidazole: Lacks the triphenylmethyl group, making it less sterically hindered.
2-Methyl-4-amino-1-(triphenylmethyl)-1H-imidazole: Contains an amino group instead of a nitro group, altering its reactivity and biological activity.
2-Methyl-4-nitro-1-(trifluoromethyl)-1H-imidazole: Contains a trifluoromethyl group, which can significantly alter its chemical properties.
Uniqueness
2-Methyl-4-nitro-1-(triphenylmethyl)-1H-imidazole is unique due to the combination of its functional groups. The presence of the triphenylmethyl group provides steric hindrance, which can influence its reactivity and interactions with other molecules. The nitro group adds to its redox potential, making it a versatile compound in various chemical and biological applications.
Propriétés
Numéro CAS |
89128-11-0 |
|---|---|
Formule moléculaire |
C23H19N3O2 |
Poids moléculaire |
369.4 g/mol |
Nom IUPAC |
2-methyl-4-nitro-1-tritylimidazole |
InChI |
InChI=1S/C23H19N3O2/c1-18-24-22(26(27)28)17-25(18)23(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-17H,1H3 |
Clé InChI |
RHKHTKFCTLDQJW-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



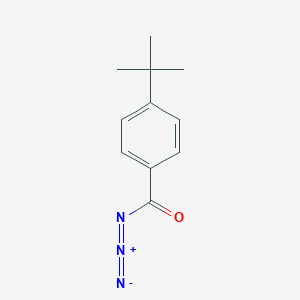
![3-Fluoro-3-methyl-1-[(4-nitrophenyl)methyl]-piperidine](/img/structure/B14130049.png)
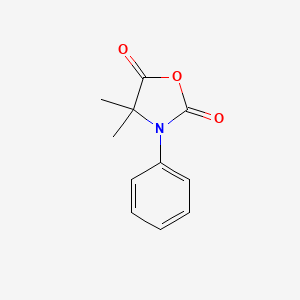

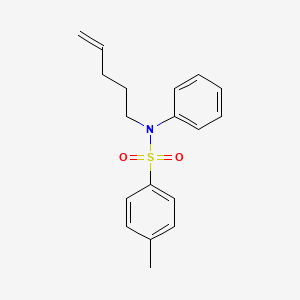
![6-O-[2-(7-bromo-9,9-difluorofluoren-2-yl)-2-oxoethyl] 5-O-tert-butyl 5-azaspiro[2.4]heptane-5,6-dicarboxylate](/img/structure/B14130071.png)
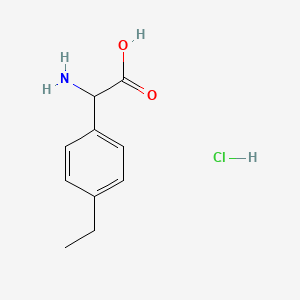

![2-[(Benzyloxy)methyl]butanal](/img/structure/B14130082.png)
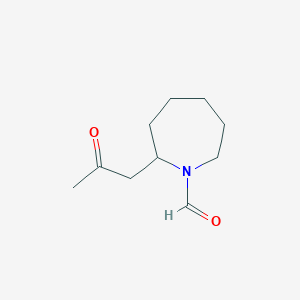
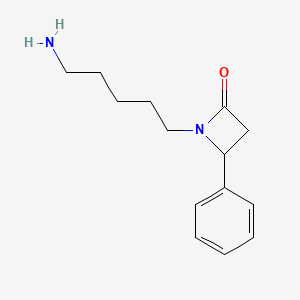

![3-(Furan-2-ylmethyl)-5,6-dimethyl-2-[2-oxo-2-(2,3,4-trichlorophenyl)ethyl]sulfanylthieno[2,3-d]pyrimidin-4-one](/img/structure/B14130114.png)
